[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride
Overview
Description
“[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride” is a chemical compound with the molecular formula C10H9BrClN3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature. For instance, a novel racemic secondary alcohol has been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
Molecular Structure Analysis
The molecular structure of triazole derivatives has been studied using various techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis . These techniques help in visualizing and quantifying intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .
Chemical Reactions Analysis
Triazoles are known to exhibit a variety of chemical reactions due to their unique structure. They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Antibacterial Activity
1,2,4-Triazole derivatives have been extensively studied for their antibacterial properties . The presence of a triazole ring in the molecular structure can contribute to the compound’s ability to inhibit the growth of bacteria. This makes it a potential candidate for the development of new antibacterial agents, especially in the face of rising antibiotic resistance .
Antifungal Applications
Similar to their antibacterial properties, triazole derivatives also exhibit antifungal activity . They can be used to treat fungal infections by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
Anticancer Research
The triazole moiety is known to possess anticancer properties . It can be incorporated into compounds that target specific pathways involved in cancer cell proliferation and survival. This application is crucial in the search for novel chemotherapeutic agents .
Antioxidant Properties
Triazoles can act as antioxidants , scavenging free radicals and protecting cells from oxidative stress. This property is beneficial in preventing diseases associated with oxidative damage, such as neurodegenerative disorders .
Anticonvulsant Effects
The compound’s structure suggests potential anticonvulsant effects . It could be used in the development of new medications for the treatment of epilepsy and other seizure disorders .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives makes them suitable for research into treatments for inflammatory conditions. They can modulate the body’s inflammatory response, providing relief from symptoms and preventing chronic inflammation .
Organic Synthesis
In the field of organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable tool for synthetic chemists .
Material Science
Triazole derivatives can be used in material science for the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Their versatile chemical structure allows for customization according to the desired application .
Future Directions
The future directions for research on “[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride” and similar compounds could involve further exploration of their synthesis, structure, and potential biological activities. Given the wide range of biological activities exhibited by triazole derivatives, they hold promise for the development of new therapeutic agents .
properties
IUPAC Name |
2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2.ClH/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16;/h1-4H,5H2,(H,15,16)(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXODKOKSZSJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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